MK-6892

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

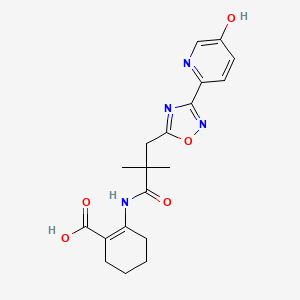

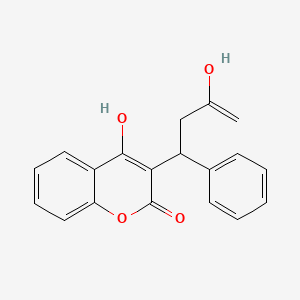

MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid (NA) receptor GPR109A . The Ki and GTPγS EC50 of this compound on the Human GPR109A are 4 nM and 16 nM, respectively .

Molecular Structure Analysis

This compound has a molecular weight of 386.4 and its chemical formula is C19H22N4O5 . The cryo-electron microscopy (cryo-EM) structure of Gi-coupled HCAR2 in complex with this compound was resolved to a resolution of 2.60 Å . Notably, the this compound-HCAR2 structure shows an extended binding pocket relative to other agonist-bound HCAR2 complexes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.4 and its chemical formula is C19H22N4O5 . It is soluble in DMSO at 50 mg/mL .

Aplicaciones Científicas De Investigación

Fármaco Hipolipemiante

MK-6892 es reconocido como un fármaco hipolipemiante {svg_1}. Actúa a través del receptor humano del ácido hidroxicarboxílico 2 (HCAR2), un receptor acoplado a proteína G (GPCR) {svg_2}. La activación de HCAR2 puede disminuir el nivel de ácidos grasos libres plasmáticos (FFA), lo que posteriormente ralentiza la síntesis de colesterol total, triglicéridos y colesterol de lipoproteínas de baja densidad (colesterol LDL), mientras que simultáneamente aumenta los niveles de colesterol de lipoproteínas de alta densidad (colesterol HDL) en el hígado {svg_3}.

Efectos Antiinflamatorios

La activación de HCAR2, que puede lograrse mediante this compound, produce efectos antiinflamatorios beneficiosos en una variedad de enfermedades, incluida la inflamación intestinal, el cáncer de colon y las enfermedades neurológicas {svg_4}. En monocitos o macrófagos inducidos por LPS, la activación de HCAR2 suprime los niveles de expresión de varias citocinas proinflamatorias {svg_5}.

Reconocimiento de Ligandos

This compound está involucrado en los mecanismos de reconocimiento de ligandos. Los datos estructurales combinados con estudios funcionales y modelado computacional muestran los mecanismos de reconocimiento de ligandos, selectividad de ligandos, activación de receptores y acoplamiento de proteínas G de HCAR2 {svg_6}.

Selectividad de Ligandos

This compound ocupa no solo el bolsillo de unión ortostérico (OBP) sino también un bolsillo de unión extendido (EBP) dentro de HCAR2 {svg_7}. Los ensayos farmacológicos demuestran que el OBP es un determinante crítico para la selectividad de ligandos entre la subfamilia de HCAR {svg_8}.

Modulación Alostérica

Las propiedades farmacológicas del compuesto modulador alostérico 9n revelan su comportamiento dependiente de la sonda en HCAR2 en respuesta a diferentes agonistas ortostéricos {svg_9}. Esto proporciona información estructural invaluable que contribuye a una comprensión más profunda de los mecanismos reguladores que rigen la transducción de señales de HCAR2 mediada por ligandos tanto ortostéricos como alostéricos {svg_10}.

Agonista Potente de HCAR2

This compound es el agonista más potente de HCAR2, que exhibe una potencia de 80 nM {svg_11}. Esto lo convierte en un objetivo terapéutico significativo para el tratamiento de la dislipidemia y las enfermedades inflamatorias {svg_12}.

Mecanismo De Acción

Target of Action

MK-6892, also known as 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid, primarily targets the human hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR) . HCAR2 plays a pivotal role in regulating lipolysis and free fatty acid formation in humans .

Mode of Action

This interaction is influenced by aromatic amino acid clusters from receptors ECL1, TM4, and TM5 . The key residues that determine the ligand selectivity between HCAR2 and HCAR3 are also illuminated .

Biochemical Pathways

The activation of HCAR2 by this compound leads to the regulation of various biochemical pathways. These pathways are primarily involved in lipid metabolism, including the reduction of plasma-free fatty acids . This subsequently slows down the synthesis of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, while simultaneously increasing the high-density lipoprotein cholesterol levels in the liver .

Pharmacokinetics

this compound has shown excellent pharmacokinetic properties across species . It has a remarkably clean off-target profile and good ancillary pharmacology . .

Result of Action

The activation of HCAR2 by this compound results in beneficial anti-inflammatory effects in a range of diseases . In LPS-induced monocytes or macrophages, the activation of HCAR2 suppresses the expression levels of several pro-inflammatory cytokines .

Action Environment

The action of this compound is influenced by the cellular environment where HCAR2 is expressed. HCAR2 is highly expressed in multiple cell types, including adipocytes, vascular endothelium, immune cells, retinal pigmented cells, and colonic epithelial cells

Safety and Hazards

Propiedades

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917910-45-3 |

Source

|

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?

A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?

A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

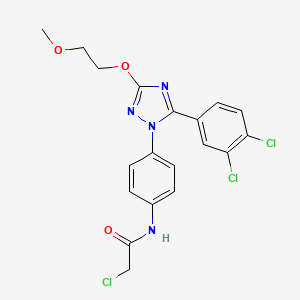

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)

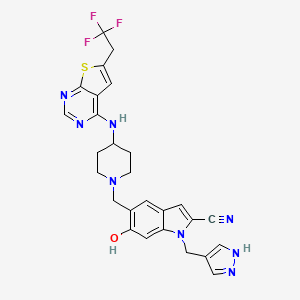

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)

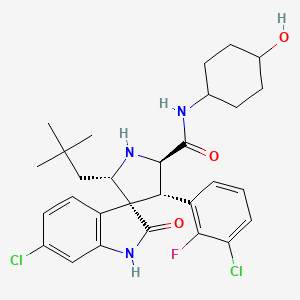

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)